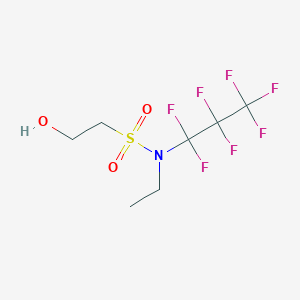
N-Ethyl-N-(heptafluoropropyl)-2-hydroxyethane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-N-(heptafluoropropyl)-2-hydroxyethane-1-sulfonamide is a unique compound characterized by its ethyl and heptafluoropropyl groups attached to a sulfonamide structure. This compound is notable for its fluorinated alkyl group, which imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-(heptafluoropropyl)-2-hydroxyethane-1-sulfonamide typically involves the reaction of ethylamine with heptafluoropropyl sulfonyl chloride under controlled conditions. The reaction proceeds through nucleophilic substitution, where the ethylamine attacks the sulfonyl chloride, resulting in the formation of the sulfonamide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and reagent concentrations. The use of catalysts and solvents can optimize the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-(heptafluoropropyl)-2-hydroxyethane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonamide group can be reduced under specific conditions to yield amines.
Substitution: The fluorinated alkyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
N-Ethyl-N-(heptafluoropropyl)-2-hydroxyethane-1-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its pharmacological properties, including potential use as an antimicrobial agent.
Industry: Utilized in the development of specialty chemicals and materials with unique properties due to its fluorinated structure.
Mechanism of Action
The mechanism of action of N-Ethyl-N-(heptafluoropropyl)-2-hydroxyethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated alkyl group enhances its binding affinity and stability, allowing it to modulate biological pathways effectively. The sulfonamide group can interact with active sites of enzymes, inhibiting their activity and leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
N-Ethyl-N-methyl-2-hydroxyethane-1-sulfonamide: Similar structure but lacks the fluorinated alkyl group.
N-Ethyl-N-(trifluoromethyl)-2-hydroxyethane-1-sulfonamide: Contains a trifluoromethyl group instead of a heptafluoropropyl group.
Uniqueness
N-Ethyl-N-(heptafluoropropyl)-2-hydroxyethane-1-sulfonamide is unique due to its heptafluoropropyl group, which imparts enhanced chemical stability, lipophilicity, and bioactivity compared to its non-fluorinated or less-fluorinated counterparts. This makes it particularly valuable in applications requiring high-performance materials or bioactive compounds.
Properties
CAS No. |
113366-08-8 |
|---|---|
Molecular Formula |
C7H10F7NO3S |
Molecular Weight |
321.22 g/mol |
IUPAC Name |
N-ethyl-N-(1,1,2,2,3,3,3-heptafluoropropyl)-2-hydroxyethanesulfonamide |
InChI |
InChI=1S/C7H10F7NO3S/c1-2-15(19(17,18)4-3-16)7(13,14)5(8,9)6(10,11)12/h16H,2-4H2,1H3 |
InChI Key |
LHMWEQQSMDGOSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C(C(C(F)(F)F)(F)F)(F)F)S(=O)(=O)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















